![molecular formula C10H15BO3 B062743 4-T-Butoxyphenylboronic acid CAS No. 176672-49-4](/img/structure/B62743.png)
4-T-Butoxyphenylboronic acid
Overview
Description
4-T-Butoxyphenylboronic Acid is a compound used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of 4-T-Butoxyphenylboronic Acid involves the use of cross-coupling reactions. It is used as a building block in the synthesis of tetracycline derivatives . The compound is also used in the preparation of nitrophenylphenol via a cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Molecular Structure Analysis
The molecular formula of 4-T-Butoxyphenylboronic Acid is C10H15BO3 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxy group .Chemical Reactions Analysis
Phenyl boronic acids, including 4-T-Butoxyphenylboronic Acid, are known for their ability to readily bind with carbohydrates in water. This is due to the presence of 1,2-diols in carbohydrates, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
The molecular weight of 4-T-Butoxyphenylboronic Acid is 194.04 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Suzuki–Miyaura Coupling
4-T-Butoxyphenylboronic acid plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, widely used in organic synthesis. Here’s why:
Reaction Mechanism: In SM coupling, palladium catalysts facilitate oxidative addition of electrophilic organic groups and transmetalation with nucleophilic organic groups. The mild reaction conditions and functional group tolerance make SM coupling highly versatile .
Tetracycline Derivatives Synthesis
4-T-Butoxyphenylboronic acid serves as a cross-coupling building block in the synthesis of tetracycline derivatives. Tetracyclines are essential antibiotics with a broad spectrum of activity .
Boronic Acid Sensing
While not directly related to 4-T-Butoxyphenylboronic acid, it’s worth mentioning that boronic acids, in general, have applications in sensing. They interact with cis-diols, enabling selective detection of specific analytes. Researchers have explored multivalent boronic acid sensor molecules to enhance selectivity .
Mechanism of Action
Target of Action
The primary target of 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-T-Butoxyphenylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .
Result of Action
The result of the action of 4-T-Butoxyphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-T-Butoxyphenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent (such as 4-T-Butoxyphenylboronic acid) can also be affected by the reaction environment .
Safety and Hazards
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCKPPOCZWHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464346 | |
Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176672-49-4 | |
Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.